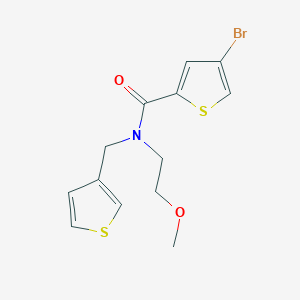

![molecular formula C19H20N2O3S B2776019 N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]benzenesulfonamide CAS No. 898465-58-2](/img/structure/B2776019.png)

N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]benzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of this compound and its analogs has been explored in medicinal chemistry research . The sulfonylurea linker in the compound can tolerate chemical modifications, such as simply changing over the position of the carbonyl and sulfonyl group or structurally flexibly inserting a cyclopropyl group . This flexibility in synthesis has led to the identification of several more potent and diversified NLRP3 antagonists .Molecular Structure Analysis

The molecular structure of this compound is complex, with a cyclopropanecarbonyl group attached to a 3,4-dihydro-2H-quinolin-7-yl group, which is further attached to a benzenesulfonamide group. The structure allows for diverse applications, making it a valuable tool in various scientific research.Physical And Chemical Properties Analysis

The compound has a density of 1.3±0.1 g/cm3, a boiling point of 496.9±45.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.3 mmHg at 25°C . It has a molar refractivity of 62.6±0.3 cm3, a polar surface area of 46 Å2, and a molar volume of 170.1±3.0 cm3 .Aplicaciones Científicas De Investigación

Anticancer Activity

A series of derivatives related to N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]benzenesulfonamide have been synthesized and evaluated for their anticancer activity against several human tumor cell lines. For instance, a compound exhibiting potent anticancer activity through mechanisms like apoptosis induction, cell cycle arrest in the G2/M phase, and caspase activation has been identified. This highlights the potential of such compounds in the development of new anticancer therapies (Żołnowska et al., 2018).

Synthesis and Molecular Design

The synthesis process of these compounds involves various chemical reactions that yield novel derivatives with potential anticancer and radioprotective properties. Research has shown that some of these novel quinolines and derivatives exhibit interesting cytotoxic activity compared to reference drugs like doxorubicin, indicating their utility as anticancer agents. Furthermore, certain derivatives have shown radioprotective activity in vivo, suggesting additional therapeutic applications (Ghorab et al., 2008).

Mechanism of Action

The anticancer activity of these compounds is often attributed to their ability to inhibit specific enzymes or induce apoptosis in cancer cells. For example, some derivatives have been designed to inhibit human carbonic anhydrase isozymes, a mechanism that contributes to their anticancer properties. Docking studies and enzyme inhibition assays provide insights into the molecular interactions and structural requirements for their bioactivity, enabling the design of more potent and selective anticancer agents (Al-Said et al., 2010).

Structural and Spectroscopic Analysis

The structural and spectroscopic characterization of these compounds, including NMR, FTIR, and mass spectrometry, plays a crucial role in confirming their molecular structure and understanding their chemical properties. Such analyses are essential for the development of compounds with optimized pharmacological profiles (Dayan et al., 2013).

Mecanismo De Acción

While the specific mechanism of action for this compound is not detailed in the available resources, compounds with similar structures have been found to inhibit the NLRP3 inflammasome . The NLRP3 inflammasome is a protein complex that is part of the immune response and is implicated in a variety of diseases, including neurodegenerative diseases .

Direcciones Futuras

Propiedades

IUPAC Name |

N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O3S/c22-19(15-8-9-15)21-12-4-5-14-10-11-16(13-18(14)21)20-25(23,24)17-6-2-1-3-7-17/h1-3,6-7,10-11,13,15,20H,4-5,8-9,12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNRRXKRHOGEMBA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=C(C=C2)NS(=O)(=O)C3=CC=CC=C3)N(C1)C(=O)C4CC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]benzenesulfonamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Oxaspiro[5.5]undecan-5-amine hydrochloride](/img/structure/B2775937.png)

![5,8-Diphenyl-2-oxa-5,8-diazaspiro[3.4]octane](/img/structure/B2775941.png)

![tert-Butyl (8-oxa-1-azaspiro[4.5]decan-3-yl)carbamate hydrochloride](/img/structure/B2775943.png)

![2-(2,4-dimethylphenyl)chromeno[2,3-c]pyrazol-3(2H)-one](/img/structure/B2775948.png)

![Ethyl 3-{[4-(2,3-dimethylphenyl)piperazin-1-yl]sulfonyl}-4-phenylthiophene-2-carboxylate](/img/structure/B2775951.png)

![2-ethylsulfanyl-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2775953.png)

![(4-Chloro-2-{4,4-dimethyl-9-oxo-1,10-diazatricyclo[6.4.0.0(2),]dodeca-2(6),7-dien-10-yl}pyridin-3-yl)methyl acetate](/img/structure/B2775954.png)

![N~4~-benzyl-1-{5-[3-(tert-butyl)-1,2,4-oxadiazol-5-yl]-2-pyridyl}-1H-imidazole-4-carboxamide](/img/structure/B2775955.png)

![1-(4-methylphenyl)-3-[3-(trifluoromethyl)phenyl]tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2775957.png)

![(Z)-3-chloro-N-(3-ethyl-4-methoxy-7-methylbenzo[d]thiazol-2(3H)-ylidene)benzo[b]thiophene-2-carboxamide](/img/structure/B2775959.png)